molecular formula C24H31N3O5S B2568079 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 898426-47-6

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2568079
CAS No.: 898426-47-6
M. Wt: 473.59
InChI Key: OTCBNBDANZLRMH-UHFFFAOYSA-N
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Description

N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents: a 4-methoxyphenyl group and a 2,5-dimethylbenzenesulfonyl-modified piperidine moiety linked via an ethyl chain. The ethanediamide core (oxamide) serves as a hydrogen-bonding scaffold, while the sulfonylated piperidine and methoxyphenyl groups likely influence target binding and pharmacokinetic properties. This compound shares structural motifs with protease inhibitors or receptor modulators, where sulfonamide and aryl groups are common pharmacophores .

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-17-7-8-18(2)22(16-17)33(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-19-9-11-21(32-3)12-10-19/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCBNBDANZLRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and ethanediamide groups. Common reagents used in these reactions include piperidine, 2,5-dimethylbenzenesulfonyl chloride, and 4-methoxyphenylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide exhibit significant antibacterial properties. Preliminary studies have shown effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . The sulfonamide group is particularly noted for its role in antibacterial activity, making this compound a candidate for further exploration in drug development.

Antiviral Properties

The compound's structure suggests potential antiviral applications. Studies have investigated its efficacy against viruses such as Ebola virus (EBOV), where related compounds demonstrated promising results in inhibiting viral entry into host cells. These findings underscore the importance of the piperidine moiety in modulating biological activity .

Enzyme Inhibition

This compound may interact with specific enzymes or receptors, influencing their activity. This interaction can lead to modulation of various biochemical pathways, which is critical for understanding disease mechanisms and developing therapeutic strategies .

Structure-Activity Relationship Studies

The compound serves as a valuable model for structure-activity relationship (SAR) studies in medicinal chemistry. By modifying the functional groups and assessing their effects on biological activity, researchers can gain insights into optimizing compounds for enhanced efficacy and reduced toxicity .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with tailored properties. For instance, its incorporation into polymer matrices could lead to materials with specific mechanical or thermal characteristics suitable for advanced applications .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Antiviral Screening : In a series of antiviral assays, related compounds showed submicromolar activity against EBOV, highlighting the importance of the piperidine structure in enhancing bioactivity.
  • Material Development : Researchers have explored the use of this compound in creating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethanediamide derivatives and sulfonamide-containing analogs.

Structural Comparison

Compound 1 : N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

  • Core : Ethanediamide with 4-methoxyphenyl.
  • Substituent : Piperazine ring substituted with 4-methylbenzoyl (vs. sulfonylated piperidine in the target compound).
  • Key Differences: Piperazine (6-membered diamine ring) in Compound 1 vs. piperidine (6-membered amine ring) in the target compound. Piperazine may enhance solubility due to additional nitrogen atoms.

Compound 2 : N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()

  • Core : Ethanediamide with 4-(trifluoromethoxy)phenyl.
  • Substituent : Piperidine modified with a methylsulfanyl-benzyl group (vs. 2,5-dimethylbenzenesulfonyl in the target compound).
  • Key Differences :
    • Trifluoromethoxy group (electron-withdrawing) in Compound 2 may improve metabolic stability compared to the methoxy group in the target compound.
    • Methylsulfanyl-benzyl substituent introduces sulfur-mediated lipophilicity, whereas the target’s sulfonyl group enhances polarity and hydrogen-bonding capacity .

Compound 3 : N-(2-([1,1'-Biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()

  • Core : Dual benzenesulfonamide with a piperidinyloxy-ethyl linker.
  • Key Differences :
    • Lacks the ethanediamide core but shares sulfonamide and piperidine motifs. The steric bulk from tetramethylpiperidine may hinder membrane permeability compared to the target compound’s simpler piperidine .

Physicochemical and Pharmacokinetic Inferences

Property Target Compound Compound 1 Compound 2
Molecular Weight ~550 g/mol (estimated) ~540 g/mol ~560 g/mol
logP ~3.2 (moderate lipophilicity) ~2.8 (lower lipophilicity) ~3.5 (higher lipophilicity)
Hydrogen Bond Acceptors 8 (sulfonyl, amide, ether) 9 (additional piperazine) 7 (methylsulfanyl)
Key Functional Groups Sulfonamide, methoxy Benzoyl, methoxy Trifluoromethoxy, methylsulfanyl

Note: Data are theoretical estimates based on structural analysis.

Research Findings and Implications

  • Target Compound Advantages :
    • Sulfonamide group may improve target selectivity compared to benzoyl (Compound 1) or methylsulfanyl (Compound 2) analogs.
    • Methoxyphenyl offers balanced electron-donating effects, contrasting with Compound 2’s trifluoromethoxy group, which may overly restrict conformational flexibility.
  • Limitations :
    • Higher molecular weight (~550 g/mol) may challenge oral bioavailability.
    • Piperidine sulfonylation could introduce metabolic liabilities (e.g., cytochrome P450 interactions).

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound is characterized by a piperidine ring with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride, combined with an ethanediamide moiety and a methoxyphenyl group. The molecular formula is C24H31N3O5S, and it has a molecular weight of approximately 473.59 g/mol.

Chemical Structure and Properties

The structural composition of this compound suggests various functional interactions that may contribute to its biological activity. The presence of the sulfonyl group is significant as sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

Property Value
Molecular FormulaC24H31N3O5S
Molecular Weight473.59 g/mol
Key Functional GroupsPiperidine, Sulfonyl, Methoxyphenyl

Preliminary studies suggest that this compound may exhibit significant biological activity through its interaction with specific enzymes and receptors involved in inflammatory pathways. The sulfonamide structure is known to inhibit certain enzymes like carbonic anhydrase and may also affect neurotransmitter systems.

Potential Therapeutic Applications

The compound has been investigated for various therapeutic applications including:

  • Antibacterial Activity : Similar compounds in the sulfonamide class have shown efficacy against bacterial strains, suggesting potential for this compound as an antibacterial agent.
  • Anti-inflammatory Effects : The structural features indicate possible modulation of inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Neuropharmacological Effects : Given its ability to interact with neurotransmitter systems, it may have applications in neuropharmacology.

Case Studies and Research Findings

Research on similar compounds indicates that modifications in the piperidine or aryl substituents can significantly alter biological activity. For instance:

  • A study on related piperidine derivatives demonstrated that specific substitutions could enhance inhibitory effects on inflammatory mediators.
  • Another investigation highlighted the importance of the sulfonamide moiety in conferring antibacterial properties against resistant strains of bacteria.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Name CAS Number Key Features
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide898407-12-0Similar piperidine structure; different aryl substituents
N-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide860788-11-0Contains methoxy groups; different functional moieties
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide898461-13-7Variation in aryl substituents affecting biological activity

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the piperidine core : Alkylation or reductive amination to introduce the 2,5-dimethylbenzenesulfonyl group onto the piperidine ring.
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methoxyphenyl group to the ethanediamide backbone .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Methodological Tip : Optimize reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride for complete substitution) and use anhydrous conditions to minimize hydrolysis. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the compound’s structural integrity?

Key analytical techniques include:

  • NMR spectroscopy : Confirm the presence of the 2,5-dimethylbenzenesulfonyl group (aromatic protons at δ 7.2–7.8 ppm) and the methoxyphenyl moiety (singlet at δ 3.8 ppm for OCH₃) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • UV-Vis spectroscopy : Identify λmax values (e.g., ~255 nm for aromatic systems) to assess purity .

Advanced Research Questions

Q. What is the role of the 2,5-dimethylbenzenesulfonyl group in modulating biological activity?

The sulfonyl group enhances:

  • Metabolic stability : Resistance to oxidative degradation compared to non-sulfonylated analogs .
  • Target binding : Acts as a hydrogen-bond acceptor, potentially interacting with kinase active sites or GPCRs.
    Experimental Design : Conduct SAR studies by synthesizing analogs with substituents (e.g., methyl, nitro) on the benzene ring to evaluate potency shifts in enzyme inhibition assays .

Q. How can contradictions in reported pharmacological data be resolved?

Common issues arise from:

  • Assay variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) across labs.
  • Solubility differences : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
    Case Study : If one study reports IC₅₀ = 10 nM (in vitro) but another finds no activity in vivo, validate bioavailability via pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. What strategies are recommended for studying in vivo interactions?

  • Rodent models : Administer the compound intravenously (1–5 mg/kg) to assess acute effects.
  • Metabolite identification : Use LC-MS/MS to detect sulfoxide or glucuronide conjugates in urine.
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) post-administration .

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